molecular formula C10H13BrN2O B6601236 3-bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine CAS No. 1865121-16-9

3-bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine

Cat. No.: B6601236
CAS No.: 1865121-16-9
M. Wt: 257.13 g/mol
InChI Key: WVLOUPDEILFFES-UHFFFAOYSA-N
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Description

3-bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine is a chemical compound that features a bromine atom attached to a pyridine ring, which is further substituted with a 1-methylpyrrolidin-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-2-hydroxypyridine with 1-methylpyrrolidine under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction parameters and can be scaled up efficiently.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, forming 2-[(1-methylpyrrolidin-3-yl)oxy]pyridine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as DMF or acetonitrile.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) with hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of dehalogenated pyridine derivatives.

Scientific Research Applications

3-bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative or analog being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-1-methylpyrrolidine
  • 3-bromo-2-methylpyridine
  • 2-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide

Uniqueness

3-bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-bromo-2-(1-methylpyrrolidin-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-13-6-4-8(7-13)14-10-9(11)3-2-5-12-10/h2-3,5,8H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLOUPDEILFFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1865121-16-9
Record name 3-bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine
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